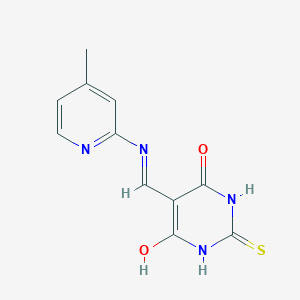

5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Description

5-(((4-Methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative featuring a 4-methylpyridin-2-ylamino substituent at the C-5 methylene position. This compound belongs to a broader class of 2-thioxodihydropyrimidine-4,6-diones, which are characterized by their heterocyclic core and diverse substituents that modulate physicochemical and biological properties. These derivatives are synthesized via condensation reactions between thiobarbituric acid and aromatic aldehydes or ketones, often leading to applications in medicinal chemistry, materials science, and catalysis .

The structural flexibility of the C-5 position allows for extensive derivatization, enabling fine-tuning of electronic, steric, and solubility properties. For example, substituents such as indoles, coumarins, pyrazoles, and aryl hydrazones have been explored to enhance bioactivity or optoelectronic performance .

Properties

IUPAC Name |

6-hydroxy-5-[(4-methylpyridin-2-yl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-6-2-3-12-8(4-6)13-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGSCIRZTPPSLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N=CC2=C(NC(=S)NC2=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that belongs to the class of substituted pyrimidines. This compound has garnered attention due to its diverse biological activities, including antitumor, antibacterial, and antioxidant properties. This article reviews the synthesis, biological evaluation, and molecular docking studies associated with this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of 5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions starting from readily available pyrimidine precursors. The method generally includes the formation of thioxo derivatives through condensation reactions followed by functionalization at specific positions to enhance biological activity.

Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antitumor activity . In a study evaluating various substituted pyrimidines, it was found that compounds with specific structural features inhibited the growth of cancer cells effectively. The mechanism of action is thought to involve the induction of apoptosis in cancer cells mediated by reactive oxygen species (ROS) .

Antibacterial Activity

The antibacterial properties of 5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine have been documented in several studies. It has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism may involve inhibition of bacterial kinases, which are crucial for bacterial growth and survival .

Antioxidant Activity

The compound also demonstrates antioxidant properties , which are critical for protecting cells from oxidative stress. Studies have reported IC50 values indicating effective free radical scavenging activity, suggesting its potential use in formulations aimed at mitigating oxidative damage .

Case Studies

- Antitumor Evaluation : A study involving various substituted pyrimidines revealed that those containing the thioxo group exhibited significant cytotoxicity against several cancer cell lines. The study employed MTT assays to determine cell viability and concluded that structural modifications could enhance their anticancer potency .

- Antibacterial Efficacy : Another investigation focused on the antibacterial activity against clinical isolates of resistant strains. The findings indicated that certain derivatives were effective at low concentrations, showcasing their potential as lead compounds for developing new antibiotics .

Molecular Docking Studies

Molecular docking studies have been conducted to predict how well these compounds fit into their biological targets. The docking results showed a strong correlation between binding affinity and biological activity, particularly highlighting the importance of hydrophobic interactions and hydrogen bonding in enhancing efficacy against target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The substituent at the C-5 methylene position critically influences the compound’s properties. Key structural analogues include:

Substituent Impact:

- Electron-donating groups (e.g., methoxy in 4'e) enhance solubility and stabilize charge-transfer interactions .

- Bulky substituents (e.g., naphthoyl indole in PNR-3-80) improve binding affinity in biological targets but may reduce synthetic yields .

- Halogenated groups (e.g., bromine in IIc) increase molecular weight and polarizability, beneficial for optoelectronic applications .

Physicochemical Properties

Melting points and stability vary with substituents:

Trends:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(((4-methylpyridin-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione?

- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-methylpyridin-2-amine and a functionalized dihydropyrimidine-dione precursor under basic or acidic conditions. A typical approach involves refluxing reactants in ethanol or methanol with catalysts like potassium hydroxide, similar to methods used for analogous thiobarbituric acid derivatives (e.g., condensation of guanidine hydrochloride with ketones in ethanol under reflux) . Purification often involves recrystallization from methanol or column chromatography.

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer :

- Elemental Analysis : Verify empirical formula (e.g., %C, %H, %N) .

- Spectroscopy :

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., methylpyridinyl and thioxo groups).

- FT-IR : Identify thione (C=S, ~1200–1050 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) stretches .

- Mass Spectrometry : High-resolution ESI-MS to determine molecular ion peaks .

- X-ray Crystallography : Resolve crystal structure for absolute configuration (if single crystals are obtainable) .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Test in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) via gravimetric or UV-Vis methods .

- Stability :

- Thermal : TGA/DSC to analyze decomposition temperatures .

- pH-Dependent Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Light Sensitivity : Expose to UV/visible light and track changes using NMR or LC-MS .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the biological activity or enzymatic inhibition mechanisms of this compound?

- Methodological Answer :

- Enzyme Assays : Use fluorometric or spectrophotometric assays (e.g., DHFR inhibition studies) to measure IC₅₀ values .

- Cellular Studies : Dose-response curves in cancer cell lines (e.g., MTT assays) to evaluate cytotoxicity .

- Kinetic Analysis : Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive) .

- Structural Biology : Co-crystallization with target enzymes (e.g., DHFR) to map binding interactions .

Q. How can computational modeling elucidate the compound’s interaction with biological targets or its physicochemical properties?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., DHFR) .

- MD Simulations : GROMACS for dynamic stability analysis of ligand-protein complexes .

- QSAR : Develop models correlating structural features (e.g., substituent electronegativity) with bioactivity .

- DFT Calculations : Gaussian 09 to compute electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. What strategies are recommended for evaluating the environmental fate and ecotoxicological impact of this compound?

- Methodological Answer :

- Partitioning Studies : Measure log Kow (octanol-water) to assess bioaccumulation potential .

- Degradation Pathways :

- Abiotic : Hydrolysis/photolysis experiments under simulated environmental conditions .

- Biotic : Microbial degradation assays using soil/water samples .

- Ecotoxicology :

- Acute Toxicity : Daphnia magna or zebrafish embryo assays .

- Chronic Effects : Algal growth inhibition tests (OECD 201) .

Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity or synthetic yields?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, temperature gradients) .

- Analytical Validation : Cross-validate HPLC and NMR data with independent labs .

- DoE (Design of Experiments) : Use factorial designs to identify critical variables (e.g., catalyst concentration, reaction time) .

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., 2-thioxodihydropyrimidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.